4-(2-Carboethoxyphenyl)-2-methyl-1-butene

Physicochemical characterization Regiochemistry Distillation and purification

4-(2-Carboethoxyphenyl)-2-methyl-1-butene (CAS 731772-83-1), systematically named ethyl 2-(3-methylbut-3-en-1-yl)benzoate, is an ortho-substituted benzoate ester with the molecular formula C14H18O2 and a molecular weight of 218.29 g/mol. It belongs to a regioisomeric series that includes the meta-substituted analog (CAS 127356-56-3) and the para-substituted analog (CAS 731772-92-2), all sharing an identical molecular formula and an ethyl benzoate core functionalized with a 3-methylbut-3-enyl side chain.

Molecular Formula C14H18O2
Molecular Weight 218.29 g/mol
CAS No. 731772-83-1
Cat. No. B1323599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Carboethoxyphenyl)-2-methyl-1-butene
CAS731772-83-1
Molecular FormulaC14H18O2
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1CCC(=C)C
InChIInChI=1S/C14H18O2/c1-4-16-14(15)13-8-6-5-7-12(13)10-9-11(2)3/h5-8H,2,4,9-10H2,1,3H3
InChIKeyJZLZWHUNXHQKTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Carboethoxyphenyl)-2-methyl-1-butene (CAS 731772-83-1): Ortho-Regioisomer Identity, Physicochemical Baseline, and Procurement Context


4-(2-Carboethoxyphenyl)-2-methyl-1-butene (CAS 731772-83-1), systematically named ethyl 2-(3-methylbut-3-en-1-yl)benzoate, is an ortho-substituted benzoate ester with the molecular formula C14H18O2 and a molecular weight of 218.29 g/mol . It belongs to a regioisomeric series that includes the meta-substituted analog (CAS 127356-56-3) and the para-substituted analog (CAS 731772-92-2), all sharing an identical molecular formula and an ethyl benzoate core functionalized with a 3-methylbut-3-enyl side chain . The compound is of interest in fragrance and flavor research, as well as in synthetic organic chemistry as a functionalized building block bearing both an unsaturated isoprenoid side chain and an ester moiety [1].

Why Generic Substitution Fails for 4-(2-Carboethoxyphenyl)-2-methyl-1-butene: Regiochemistry-Driven Property Divergence


The three regioisomers of carboethoxyphenyl-2-methyl-1-butene—ortho (731772-83-1), meta (127356-56-3), and para (731772-92-2)—are not interchangeable despite sharing the identical molecular formula C14H18O2. Regiochemical positioning of the carboethoxy group relative to the 3-methylbut-3-enyl side chain produces measurable differences in computed boiling points, with the ortho isomer exhibiting the highest value (309.3 °C vs. 305.5 °C for meta and 304.7 °C for para at 760 mmHg), consistent with the general principle that ortho isomers display stronger dipole-dipole interactions . Beyond bulk physical properties, the ortho arrangement introduces distinct steric and electronic influences—the well-established 'ortho effect' in benzoic acid derivatives—that alter acidity, hydrogen-bonding capacity, and reactivity in downstream transformations compared to meta and para congeners [1]. Consequently, substituting one regioisomer for another without verification risks compromising synthetic yield, purification efficiency, and functional performance in structure-sensitive applications.

Quantitative Differentiation Evidence for 4-(2-Carboethoxyphenyl)-2-methyl-1-butene (CAS 731772-83-1) vs. Regioisomeric Analogs


Computed Boiling Point Differentiation: Ortho (309.3 °C) vs. Meta (305.5 °C) vs. Para (304.7 °C)

Among the three regioisomers of carboethoxyphenyl-2-methyl-1-butene, the ortho-substituted target compound (CAS 731772-83-1) exhibits the highest computed boiling point at 309.3 °C (760 mmHg), exceeding the meta isomer (CAS 127356-56-3) by +3.8 °C and the para isomer (CAS 731772-92-2) by +4.6 °C . This trend—ortho > meta ≈ para—is consistent with the general physical-organic principle that ortho-disubstituted benzenes display enhanced dipole-dipole interactions due to closer spatial proximity of polar substituents, elevating the energy required for vaporization [1].

Physicochemical characterization Regiochemistry Distillation and purification

Computed Lipophilicity (XLogP3 = 4.1) and Topological Polar Surface Area (TPSA = 26.3 Ų) for Ortho Isomer

The ortho-substituted target compound has a computed XLogP3 value of 4.1 and a topological polar surface area (TPSA) of 26.3 Ų . While directly comparable computed XLogP3/TPSA values for the meta and para regioisomers are not available in the same source for a matched-head-to-head comparison, the different spatial arrangement of the carboethoxy group relative to the alkenyl side chain in each regioisomer is expected to produce distinct dipole moment vectors and solvation behavior. The ortho effect in benzoate esters is well-documented to alter both the electronic environment of the carbonyl and the accessibility of the ester group for hydrolysis or transesterification [1].

Lipophilicity ADME prediction Formulation science

Ortho-Substitution Steric and Electronic Effects on Benzoate Ester Reactivity

The ortho-substituted benzoate ester framework of the target compound places the carboethoxy group in a sterically constrained environment adjacent to the 3-methylbut-3-enyl side chain. In benzoic acid derivatives, ortho substitution universally increases acidity relative to meta and para isomers due to steric inhibition of resonance in the conjugate base [1]. While experimental pKa data for this specific ester series are absent from the available literature, the well-established 'ortho effect' predicts that the ortho isomer will display enhanced susceptibility to nucleophilic attack at the carbonyl carbon and altered hydrolysis rates under both acidic and basic conditions compared to its meta and para congeners [1][2]. This class-level inference is relevant because the compound's primary utility lies in its role as a synthetic intermediate, where regiochemistry-governed reactivity determines reaction yields and product selectivity.

Synthetic chemistry Ortho effect Reactivity differentiation

Commercial Availability and Purity: Ortho Isomer (96%) vs. Meta and Para Analogs (95–97%)

The ortho-substituted target compound (CAS 731772-83-1) is commercially available at a certified purity of 96.0% from Fluorochem (distributed via CymitQuimica) and from abcr GmbH (catalog AB360176) [1]. The meta-substituted analog (CAS 127356-56-3) has been listed at 97.0% and ≥95% purity but is reported as a discontinued product by at least one major distributor . The para-substituted analog (CAS 731772-92-2) is available at ≥95% purity from AKSci . The ortho isomer therefore occupies a defined and currently active position in the specialty chemical supply chain with documented purity specifications, whereas the meta analog shows signs of supply discontinuity.

Commercial sourcing Purity specification Vendor comparison

Procurement Cost Benchmarking: Ortho Isomer Pricing Across Vendors

The ortho-substituted target compound is priced in the range of approximately $575–782 USD per gram at 96% purity from US-based vendors (MolPort, A2B Chem), with European pricing at approximately €1,065 per 2 grams (abcr) and €3,265 per unit (CymitQuimica) [1]. Chinese domestic pricing via Fluorochem is approximately ¥13,728 per 2 grams . These price points are consistent with a specialty research chemical that has not reached large-scale industrial production volumes. Direct price comparison with the meta and para regioisomers is confounded by the meta isomer's discontinued status and limited transparency in para isomer pricing, but the ortho isomer's multi-vendor availability supports competitive procurement.

Procurement Cost analysis Vendor pricing

Recommended Research and Industrial Application Scenarios for 4-(2-Carboethoxyphenyl)-2-methyl-1-butene (CAS 731772-83-1)


Ortho-Substituted Building Block for Regioselective Synthetic Transformations

The ortho arrangement of the carboethoxy and 3-methylbut-3-enyl groups makes this compound a valuable starting material for transformations that exploit ortho-directing effects, such as directed ortho-metallation (DoM) or intramolecular cyclization reactions. The enhanced acidity of ortho-substituted benzoic acid derivatives—a well-established phenomenon [1]—suggests that the corresponding carboxylic acid (obtained via ester hydrolysis) would display distinct reactivity compared to the meta or para hydrolysis products. Researchers pursuing regiochemically defined products where the relative orientation of substituents is critical should select the ortho isomer as the synthetic entry point rather than relying on separation of regioisomeric mixtures.

Fragrance and Flavor Intermediate with Defined Physicochemical Profile

The compound has been noted for its pleasant aroma profile and is of interest in fragrance and flavor research as a specialty ester combining a benzoate core with an unsaturated isoprenoid side chain [2]. Its computed lipophilicity (XLogP3 = 4.1) and moderate polar surface area (TPSA = 26.3 Ų) provide a quantitative basis for predicting its behavior in fragrance formulations, including ethanol solubility and substantivity on various substrates. The higher boiling point of the ortho isomer (309.3 °C) relative to its meta and para analogs may confer advantages in applications requiring reduced volatility, such as long-lasting fragrance bases.

Structure-Activity Relationship (SAR) Studies in Benzoate Ester Bioactivity Screening

Ethyl-substituted benzoates have been investigated for insect growth-regulating (IGR) activity, with meta-substituted variants specifically studied for anti-juvenile hormone effects in agricultural pest control contexts [3]. The ortho isomer serves as an essential comparator in any systematic SAR exploration of this chemical series. Procurement of the ortho regioisomer (CAS 731772-83-1) alongside the meta (CAS 127356-56-3) and para (CAS 731772-92-2) analogs enables a complete regioisomeric scan to distinguish electronic from steric contributions to any observed bioactivity.

Chromatographic Method Development and Analytical Reference Standard

Given the close structural similarity among the ortho, meta, and para regioisomers (identical molecular formula, identical molecular weight), they present a challenging separation problem for chromatographic method development. The computed boiling point differences—ortho 309.3 °C, meta 305.5 °C, para 304.7 °C —suggest that GC separation is feasible under optimized conditions, and the ortho isomer can serve as a retention time marker. The compound's established purity specification of 96% and availability from multiple vendors support its use as a characterized reference material for analytical laboratories developing regioisomer-specific assays.

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